molecular formula C29H40N4O7 B609740 Omadacycline

Omadacycline

Cat. No.: B609740
M. Wt: 556.6 g/mol
InChI Key: VJYKVCURWJGLPG-IQZGDKDPSA-N
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Description

Omadacycline is a novel aminomethylcycline antibiotic, derived from minocycline, and belongs to the tetracycline class. It is structurally distinct from traditional tetracyclines due to a C-9 alkylaminomethyl group, replacing the glycylamido moiety found in tigecycline . This modification enhances its ability to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection . Approved for community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI), it is administered once daily via oral or intravenous routes, offering flexibility in clinical settings .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYKVCURWJGLPG-IQZGDKDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027687
Record name Omadacycline
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Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389139-89-3
Record name Omadacycline [USAN:INN]
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Record name Omadacycline
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Record name Omadacycline
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Record name (4S,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-((neopentylamino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide 4-methylbenzenesulfonate
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Record name OMADACYCLINE
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Preparation Methods

Reaction Sequence and Key Intermediates

The most widely documented synthesis of omadacycline begins with minocycline (1) , a tetracycline derivative first isolated in 1961. The process involves a three-step sequence:

  • Amidomethylation : Minocycline reacts with N-(hydroxymethyl)phthalimide (2) in the presence of triflic acid, yielding a mixture of 9-phthalimidomethylminocycline isomers (3) and (4) in a 60:40 ratio.

  • Deprotection : Treatment with methylamine hydrolyzes the phthalimide group, generating intermediates (5) and (6) with a free amine at the C9 position.

  • Reductive Amination : Exposure to pivalaldehyde under catalytic hydrogenation conditions facilitates reductive amination, producing this compound free base. Subsequent conversion to the tosylate salt achieves the final product.

This route, while established, suffers from moderate yields (15–18% overall) due to inefficiencies in isolating intermediates and managing stereochemical outcomes.

Optimization of Catalytic Hydrogenation

Critical to the reductive amination step is the use of palladium on carbon (Pd/C) under hydrogen pressure (4.5–5.0 kg/m²). Studies indicate that varying Pd/C loading (5–15% wt/wt) minimally impacts yield but significantly affects reaction time, with optimal results at 10% Pd/C. The hydrogenation simultaneously removes a hemiaminal group from the amide, streamlining the synthesis.

Patent-Driven Synthesis with Copper Salt Additives

Mitigation of β-Isomer Impurities

A groundbreaking method disclosed in patent CN111484424A addresses the persistent challenge of β-isomer formation during the M2-to-M3 synthesis step. By introducing copper salts (CuCl₂, CuBr₂, or CuSO₄) at 5–15% wt/wt relative to M2, β-isomer levels are reduced from 3–4% to 1–2%. The mechanism involves copper complexation with this compound’s nitrogen atoms, stabilizing the desired α-configuration.

Table 1: Impact of Copper Salts on Isomer Purity

Copper SaltConcentration (% wt/wt)β-Isomer Content (%)
None03.0–4.0
CuCl₂101.0–2.0
CuBr₂101.2–2.3
CuSO₄101.5–2.5

Solvent Efficiency and Process Scalability

The patent method drastically reduces solvent consumption compared to prior art. For instance, producing 1 kg of this compound requires only 5.5 L acetone and 5.5 L dichloromethane, whereas traditional methods consume 54 L acetonitrile and 290 L dichloromethane. This optimization lowers material costs and environmental impact.

Table 2: Solvent Consumption Comparison (Per 1 kg Product)

MethodAcetone (L)Dichloromethane (L)n-Heptane (L)
Prior Art0290178
Patent CN111484424A5.55.50

Crystallization and Purification Protocol

Post-hydrogenation, the crude M3 product undergoes crystallization in a dichloromethane-acetone mixture (0.5–1.5:1 v/v) at 10–15°C. Seed crystals (1–3% wt/wt) are introduced to nucleate this compound, yielding a high-purity product (>98%) after vacuum drying. This step replaces labor-intensive high-performance liquid chromatography (HPLC) purification, cutting process time from 72 hours to 18 hours.

Comparative Analysis of Synthetic Routes

Yield and Purity Trade-Offs

While the minocycline-derived route offers simplicity and familiarity, its lower yield (15–18%) limits scalability. In contrast, the copper-assisted method achieves higher yields (reported as 25–30% in pilot studies) but requires precise control over metal coordination and solvent ratios.

Industrial Applicability

Pharmaceutical manufacturers prioritize the patent method for its reduced solvent use and faster cycle times. However, the minocycline route remains viable for small-scale production due to its straightforward reagent requirements and avoidance of transition metals .

Chemical Reactions Analysis

    Activity: Omadacycline has activity against a broad range of and select pathogens.

    Gram-Positive Aerobes: It targets bacteria like , , and multi-drug-resistant .

    Gram-Negative Aerobes: this compound also exhibits antimicrobial activity against common Gram-negative aerobes, some anaerobes, and atypical bacteria such as and .

  • Scientific Research Applications

    Treatment of Acute Bacterial Infections

    A meta-analysis involving seven randomized controlled trials demonstrated that omadacycline is comparable to traditional antibiotics in treating acute bacterial infections. The study included 2841 patients and found that the clinical cure rates were similar between this compound and comparator antibiotics, with an odds ratio of 1.18 (95% CI = 0.96, 1.46) for clinical response and 1.02 (95% CI = 0.81, 1.29) for microbiological response .

    Community-Acquired Bacterial Pneumonia

    The OPTIC-2 study confirmed that this compound is effective for treating moderate to severe community-acquired bacterial pneumonia. In this phase 3 trial involving 670 patients, this compound showed non-inferiority to moxifloxacin, with early clinical response rates of 89.6% compared to 87.7% for moxifloxacin . These results indicate that this compound is a viable option for pneumonia treatment.

    Safety Profile

    This compound has been reported to have a favorable safety profile compared to other antibiotics. Clinical trials indicated lower rates of adverse events such as nausea and vomiting compared to tigecycline, with most side effects being mild to moderate . Additionally, a long-term study reported that adverse effects were rare and typically did not lead to treatment discontinuation .

    Case Study: Treatment of Macrolide-Resistant Pneumonia

    A notable case involved an adolescent patient with macrolide-resistant pneumonia who was switched to this compound due to liver dysfunction from previous treatments. The patient showed significant improvement within three days, with normal body temperature and resolution of cough and sputum production. Follow-up examinations indicated normalization of inflammatory markers and lung lesions after one week of treatment .

    Case Study: Management of Mycobacterium abscessus Infections

    In a multicenter retrospective review involving patients with Mycobacterium abscessus infections, this compound was included as part of a multidrug regimen. The study reported positive outcomes in terms of safety and tolerability over a follow-up period of up to 12 months . This highlights the potential role of this compound in treating complex infections caused by resistant mycobacterial species.

    Comparative Efficacy Against Other Antibiotics

    This compound has been shown to be non-inferior to several established antibiotics in various studies:

    Antibiotic Indication Efficacy Comparison
    MoxifloxacinCommunity-acquired pneumoniaNon-inferior (89.6% vs 87.7%)
    LinezolidAcute bacterial skin and skin structure infectionsNon-inferior (86.2% vs 83.9%)
    Ertapenem / MeropenemCommunity-acquired bacterial pneumoniaNon-inferior across multiple studies

    Mechanism of Action

      Similar to Other Tetracyclines: Omadacycline inhibits bacterial protein synthesis.

      Activity Against Resistance: It works against bacterial strains expressing the two main forms of tetracycline resistance and .

  • Comparison with Similar Compounds

    Omadacycline vs. Moxifloxacin (Fluoroquinolone)

    • Efficacy: In the OPTIC trial for CABP, this compound demonstrated non-inferiority to moxifloxacin for early clinical response (ECR: 81.1% vs. 82.7%, difference: -1.6 [95% CI: -7.1 to 3.8]) and investigator-assessed clinical response (IACR: 87.6% vs. 85.1%) . Both agents showed comparable efficacy against atypical pathogens (e.g., Legionella pneumophila) and Streptococcus pneumoniae .
    • Safety :
      • This compound had a similar adverse event (AE) profile, with nausea (10.8% vs. 7.8%) and elevated liver enzymes (3.5% vs. 4.5% for ALT) as the most common AEs .

    This compound vs. Linezolid (Oxazolidinone)

    • Efficacy: In ABSSSI trials (OASIS-2), this compound achieved non-inferiority to linezolid for early clinical response (84.8% vs. 85.5%) and sustained efficacy across Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
    • Safety :
      • This compound had higher rates of nausea (30% vs. 8%) and vomiting (17% vs. 3%) but comparable rates of severe AEs (e.g., hepatotoxicity) .

    This compound vs. Tigecycline (Glycylcycline)

    • In Vitro Activity :
      • Against Mycobacterium abscessus, this compound and tigecycline showed similar MIC90 values (2 mg/L), but this compound exhibited broader strain coverage .
      • For Escherichia coli, tigecycline had lower MIC50 (0.25 µg/mL) than this compound (1 µg/mL) (Table 1).
    • Clinical Advantages :
      • This compound’s oral bioavailability (34.5%) and once-daily dosing contrast with tigecycline’s IV-only administration .
      • Lower gastrointestinal toxicity: nausea (2.4% vs. 47.6%) and vomiting (0% vs. 14.3%) in healthy volunteers .

    Table 1: MIC50/90 Values (µg/mL) Against Select Pathogens

    Pathogen This compound Tigecycline Doxycycline
    E. coli (n=354) 1 / 4 0.25 / 0.5 1 / 4
    S. pneumoniae 0.06 / 0.12 0.03 / 0.06 0.25 / 0.5
    M. abscessus 1 / 2 0.5 / 2 >64 / >64

    Data from

    This compound vs. Doxycycline (Tetracycline)

    • Resistance Profile :
      • This compound retains activity against tetracycline-resistant strains (e.g., M. abscessus MIC90: 2 mg/L vs. doxycycline >64 mg/L) .
    • In Vivo Efficacy :
      • In murine models, this compound’s ED50 (1.10 mg/kg) was superior to doxycycline (17.46 mg/kg) against E. coli .

    This compound vs. Vancomycin (Glycopeptide)

    • Clostridioides difficile Infection (CDI) :
      • In hamster models, this compound-treated subjects had median survival of 12 days vs. 2 days for vancomycin .
      • This compound caused fewer disruptions to gut microbiota diversity, reducing CDI recurrence risk .

    Pharmacokinetic and Pharmacodynamic Advantages

    • Oral Bioavailability : 34.5% under fasting conditions, surpassing tigecycline (IV-only) and matching linezolid .
    • Tissue Penetration : Low plasma protein binding (21.3% vs. 71–93% for other tetracyclines) enhances distribution to epithelial lining fluid and alveolar cells .
    • Post-Antibiotic Effect (PAE) : 1.4–3.3 hours (at 5× MIC), comparable to tigecycline but shorter than vancomycin .

    Biological Activity

    Omadacycline is a novel tetracycline antibiotic that has gained attention for its broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This article reviews the biological activity of this compound, highlighting its immunomodulatory effects, efficacy in treating various infections, and relevant case studies.

    This compound functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, similar to other tetracyclines. However, it has been designed to overcome common resistance mechanisms such as ribosomal protection and active efflux, making it effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

    Immunomodulatory Properties

    Recent studies have demonstrated that this compound possesses unique immunomodulatory properties. In vitro research indicated that this compound can modulate lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-1β. Specifically, it was observed that:

    • High concentrations (≥32 μg/mL) significantly inhibited LPS-induced cytokine production.
    • Mid-range concentrations (4–16 μg/mL) showed a modest increase in TNF-α and IL-1β production, although this was not statistically significant when aggregated across donors.
    • Lower concentrations (≤4 μg/mL) had minimal effects on cytokine production .

    These findings suggest that this compound may be beneficial in clinical settings characterized by hyperactivation of the immune response, potentially reducing tissue injury associated with inflammatory diseases.

    Efficacy in Clinical Settings

    This compound has been evaluated in various clinical trials for its efficacy against community-acquired bacterial pneumonia (CABP) and other infections. A notable phase 3 study known as OPTIC-2 compared this compound to moxifloxacin in treating moderate to severe CABP:

    • Study Design : 670 patients were randomized to receive either this compound or moxifloxacin.
    • Results : this compound met the primary endpoint of non-inferiority to moxifloxacin, with early clinical response rates of 89.6% for this compound versus 87.7% for moxifloxacin.
    • Adverse Events : Treatment-emergent adverse events occurred in 27.7% of patients receiving this compound compared to 23.5% for moxifloxacin, with drug-related events being lower for this compound (2.7% vs. 6.9%) .

    These results support the use of this compound as a safe and effective treatment option for CABP.

    Treatment of Mycobacterium abscessus Disease

    A case series involving four patients treated with this compound for culture-positive M. abscessus disease provided valuable insights into its clinical application:

    • Patient Profiles : Two had cutaneous disease, one had pulmonary disease, and one had osteomyelitis with bacteremia.
    • Treatment Duration : Patients received this compound for a median duration of 166 days.
    • Outcomes : Clinical cure was achieved in three out of four patients, with one patient showing improvement while continuing treatment. The drug was well tolerated overall, although one patient discontinued due to nausea attributed to concurrent medications .

    Treatment of Atypical Pathogens

    In another case report involving an adolescent with atypical pneumonia caused by Mycoplasma pneumoniae, treatment with this compound led to significant clinical improvement within three days, demonstrating its effectiveness against atypical pathogens .

    Summary of Findings

    The following table summarizes the key findings regarding the biological activity and clinical efficacy of this compound:

    Study/Case Pathogen/Infection Outcome Key Findings
    OPTIC-2 StudyCommunity-acquired bacterial pneumoniaNon-inferiority to moxifloxacinEarly response rate: 89.6% vs. 87.7%
    Case SeriesM. abscessusClinical cure in 3/4 patientsMedian treatment duration: 166 days
    Case ReportMycoplasma pneumoniaeSignificant improvementImprovement in symptoms within 3 days

    Q & A

    Basic: What is the mechanism of action of omadacycline, and how does it circumvent tetracycline resistance mechanisms?

    Methodological Answer:
    this compound, an aminomethylcycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. Its structural modifications (e.g., a C9 alkyl group) enable evasion of common tetracycline resistance mechanisms, including ribosomal protection proteins (e.g., Tet(M)) and efflux pumps (e.g., Tet(A)-mediated) .

    • Key Experimental Validation : In vitro assays comparing MICs of this compound and tetracyclines against Staphylococcus aureus strains with tet(K) or tet(M) genes confirm retained activity despite resistance markers .

    Basic: What PK/PD targets guide this compound dosing in community-acquired bacterial pneumonia (CABP) models?

    Methodological Answer:
    The primary PK/PD driver for this compound is the ratio of free drug area under the curve (fAUC) to MIC (fAUC/MIC). Preclinical models suggest a target fAUC/MIC ≥10 for efficacy against Streptococcus pneumoniae (MIC90: 0.12–0.25 mg/L) .

    • Supporting Data :
      • Population PK models show oral dosing (300 mg daily) achieves fAUC ≥3.5 mg·h/L, exceeding MIC90 values for CABP pathogens .
      • Intravenous loading doses (200 mg) ensure rapid attainment of therapeutic concentrations in lung tissue .

    Advanced: How should researchers design experiments to evaluate this compound’s efficacy against pulmonary Mycobacterium avium complex (MAC)?

    Methodological Answer:
    The hollow fibre system (HFS) model is critical for simulating human pharmacokinetics in MAC studies. Key steps include:

    MIC Determination : Use CLSI-compliant broth microdilution with ≥3 replicates to account for this compound degradation in solution .

    HFS Setup : Simulate pulmonary exposure by maintaining this compound concentrations at 1–4 mg/L (reflective of human epithelial lining fluid levels) .

    Endpoint Analysis : Measure bacterial reduction (log10 CFU/mL) over 28 days, comparing this compound monotherapy vs. combination regimens .

    Advanced: How should contradictory MIC data for Mycobacterium abscessus subspecies be analyzed?

    Methodological Answer:
    Variability in MICs (e.g., 0.06–8 mg/L) arises from subspecies-specific differences (M. abscessus subsp. abscessus vs. massiliense) and methodological factors. Researchers should:

    Strain Selection : Include representative strains from all subspecies in preclinical testing .

    Standardize Assays : Use cation-adjusted Mueller-Hinton broth with pH 7.4 and 0.002% polysorbate 80 to minimize drug adsorption .

    Cross-Validate : Compare MICs with tigecycline (a structural analog) to identify intrinsic resistance patterns .

    Basic: What clinical trial designs demonstrated this compound’s non-inferiority in acute bacterial skin infections (ABSSSI)?

    Methodological Answer:
    The OASIS-1 and OASIS-2 trials used double-blind, double-dummy designs to compare this compound (IV/oral) with linezolid.

    • Key Parameters :
      • Primary Endpoint : Early clinical response (48–72 hours; ≥20% lesion size reduction).
      • Non-Inferiority Margin : 10% difference in success rates (this compound: 87.5% vs. linezolid: 82.5%; 95% CI: -0.2%–10.3%) .
    • Subgroup Considerations : Patients with renal impairment (eGFR <30 mL/min) were included, with no dose adjustments required .

    Advanced: How can population pharmacokinetic models optimize this compound dosing in special populations?

    Methodological Answer:
    Population PK models integrating phase 1–3 data guide dosing in renal/hepatic impairment:

    • Renal Impairment : No adjustment needed; <5% renal excretion and stable AUC in patients with eGFR <30 mL/min .
    • Hepatic Impairment : Simulations show Child-Pugh Class B/C patients require no dose changes due to non-hepatic clearance pathways .
    • Validation : Use Monte Carlo simulations (10,000 subjects) to confirm >90% probability of target attainment in these populations .

    Advanced: What in vitro models assess this compound’s synergy with other antibiotics against resistant pathogens?

    Methodological Answer:
    Checkerboard assays and time-kill studies are standard for synergy testing:

    • Synergy Example : this compound + imipenem against M. abscessus reduces MICs by 4-fold (fractional inhibitory concentration index: 0.375) .
    • Methodology :
      • Use logarithmic-phase cultures in cation-adjusted broth.
      • Test this compound at 0.5× MIC combined with 0.25–4× MIC of partner drugs.
      • Quantify synergy as ≥2-log10 CFU/mL reduction vs. most active single agent .

    Basic: How does this compound’s safety profile compare to moxifloxacin in CABP trials?

    Methodological Answer:
    In the OPTIC trial, this compound showed:

    • Lower Gastrointestinal Toxicity : Nausea (2.4% vs. 5.4%) and diarrhea (1.0% vs. 8.0%) .
    • Reduced C. difficile Risk : 0 cases vs. 8 in moxifloxacin-treated patients .
    • No QTc Prolongation : Unlike fluoroquinolones, this compound lacks cardiac liability in hERG assays .

    Advanced: What in vitro models evaluate this compound’s stability and degradation under experimental conditions?

    Methodological Answer:

    • Stability Testing : HPLC analysis of this compound in broth/media at 37°C over 72 hours (degradation <10% in 24 hours) .
    • NMR Validation : Detect water content in crystalline formulations (e.g., 1.5 H2O molecules per this compound in dihydrate structure) .

    Advanced: How can researchers address this compound’s variable potency in biofilm-associated infections?

    Methodological Answer:
    Use CDC biofilm reactors or Calgary biofilm devices to:

    Grow 48-hour biofilms of Staphylococcus aureus or Pseudomonas aeruginosa.

    Expose to this compound at 4× MIC for 24 hours.

    Measure biofilm reduction via crystal violet staining or viable cell counts .

    • Key Finding : this compound achieves 50% biofilm eradication at 8–16× MIC, outperforming doxycycline .

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